molecular formula C28H24ClN3S B10932557 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

Cat. No.: B10932557
M. Wt: 470.0 g/mol
InChI Key: LCXUTFLTHYRLDM-UHFFFAOYSA-N
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Description

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with dimethylphenyl groups, a chlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone, such as 2,4-dimethylacetophenone, under acidic conditions.

    Substitution with chlorophenyl group: The pyrazole ring is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the corresponding hydrazone.

    Cyclization to form the thiazole ring: The hydrazone is then subjected to cyclization with a thioamide, such as thiourea, under reflux conditions to form the final thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is unique due to its combination of a pyrazole ring with dimethylphenyl groups, a chlorophenyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C28H24ClN3S

Molecular Weight

470.0 g/mol

IUPAC Name

2-[3,5-bis(2,4-dimethylphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole

InChI

InChI=1S/C28H24ClN3S/c1-17-5-11-23(19(3)13-17)25-15-27(24-12-6-18(2)14-20(24)4)32(31-25)28-30-26(16-33-28)21-7-9-22(29)10-8-21/h5-16H,1-4H3

InChI Key

LCXUTFLTHYRLDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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